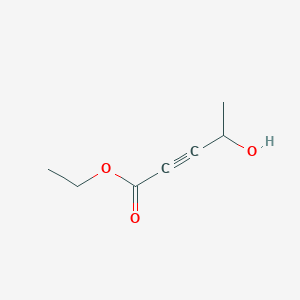

Ethyl 4-hydroxypent-2-ynoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxypent-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h6,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUSKECRWHTFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468381 | |

| Record name | 2-Pentynoic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72036-35-2 | |

| Record name | 2-Pentynoic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Context Within Hydroxylated Alkyne Esters

Ethyl 4-hydroxypent-2-ynoate is systematically named according to IUPAC conventions, reflecting its chemical structure. sigmaaldrich.combiosynth.com The "ethyl" prefix indicates the ethyl ester group (-COOCH2CH3). The "pent" root signifies a five-carbon chain. The "-2-ynoate" suffix denotes an ester with a carbon-carbon triple bond starting at the second carbon position, and the "-4-hydroxy" prefix indicates a hydroxyl (-OH) group at the fourth carbon.

This compound belongs to the class of hydroxylated alkyne esters, which are characterized by the presence of both a hydroxyl group and an alkyne ester functional group. This dual functionality allows for a diverse range of chemical transformations. The propargylic alcohol moiety (a hydroxyl group on a carbon adjacent to a triple bond) is a particularly reactive and versatile feature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 72036-35-2 sigmaaldrich.combiosynth.comchemsrc.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₀O₃ sigmaaldrich.combiosynth.com |

| Molecular Weight | 142.15 g/mol biosynth.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| InChI Key | UHUSKECRWHTFMW-UHFFFAOYSA-N sigmaaldrich.com |

Significance As a Precursor and Synthetic Intermediate in Organic Synthesis

The utility of ethyl 4-hydroxypent-2-ynoate as a synthetic intermediate is well-documented. Its bifunctional nature allows it to participate in a wide array of reactions, making it a valuable building block for the synthesis of complex molecules, including natural products and biologically active compounds.

For instance, it has been employed in the synthesis of butenolides, which are unsaturated γ-butyrolactones found in many natural products. nih.govorganic-chemistry.org One approach involves the ruthenium-catalyzed Alder-ene reaction of ethyl (S)-4-hydroxypent-2-ynoate with a terminal alkene to form a γ-lactone. rsc.org This strategy was utilized in the total synthesis of squafosacin F. rsc.org

Furthermore, the propargylic alcohol functionality can be transformed into various other groups. For example, propargylic alcohols can be converted to functionalized allenes through reactions catalyzed by transition metals like gold or copper. rsc.orgnih.govrsc.org They can also serve as precursors for the synthesis of functionalized allylic and allenylic compounds through metal-mediated reactions. diva-portal.org

The α,β-unsaturated ester portion of the molecule is also reactive. It can undergo conjugate addition reactions, allowing for the introduction of various substituents at the β-position. The Knoevenagel condensation is a classic method for synthesizing α,β-unsaturated esters. oup.comscielo.br More recent methods include catalytic cross-metathesis reactions. nih.gov

Research Landscape and Foundational Studies of Propargylic Alcohols and Alpha,beta Unsaturated Esters

Asymmetric Synthesis Approaches for Chiral Analogues

The creation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern organic synthesis. For hydroxypentynoates, asymmetric synthesis is employed to produce enantiomerically pure or enriched compounds, which are valuable as chiral building blocks.

A primary strategy for the enantioselective synthesis of chiral 4-hydroxypent-2-ynoate analogues is the asymmetric addition of a terminal alkyne to an aldehyde. This is often achieved using a metal catalyst paired with a chiral ligand. The chiral ligand creates a stereochemically defined environment around the metal center, which directs the approach of the reactants to favor the formation of one enantiomer over the other.

A widely studied example is the zinc-catalyzed asymmetric addition of propiolates to various aldehydes. mdpi.com Numerous chiral ligands have been developed to facilitate this transformation with high enantioselectivity. mdpi.com In these reactions, a complex formed from diethylzinc (B1219324) (ZnEt₂), a chiral ligand, and often a titanium-based co-catalyst, mediates the addition of the alkyne to the aldehyde. While much of the literature focuses on methyl propiolate, the principles are directly applicable to ethyl propiolate for the synthesis of the target compound. mdpi.com The reaction of the zinc acetylide of ethyl propiolate with acetaldehyde, in the presence of a chiral catalyst system, would yield optically active this compound.

Research has demonstrated that ligands such as (R,R)-ProPhenol and (R)-BINOL and their derivatives are highly effective in achieving excellent yields and high enantiomeric excess (ee). mdpi.com

Table 1: Enantioselective Addition of Propiolates to Aldehydes using Chiral Catalysts Data adapted from studies on methyl propiolate, illustrating the general effectiveness of these catalytic systems.

| Aldehyde | Chiral Ligand | Yield (%) | Enantiomeric Excess (% ee) | Source |

| Acetaldehyde | (R)-BINOL Derivative | 63 | 99 | mdpi.com |

| Hexanal | (R,R)-ProPhenol | 85 | >99 | mdpi.com |

| Isovaleraldehyde | (S,S)-ProPhenol | 89 | >99 | mdpi.com |

| Octanal | (R)-BINOL Derivative | 68 | 99 | mdpi.com |

Beyond direct catalytic asymmetric addition, two other major strategies are employed for synthesizing optically active compounds: the use of chiral auxiliaries and the development of diverse catalytic systems. sigmaaldrich.comresearchgate.net

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. researchgate.netwikipedia.org After the desired transformation, the auxiliary is removed and can often be recycled. wikipedia.orgtcichemicals.com Widely used auxiliaries include Evans' oxazolidinones, pseudoephedrine, and camphorsultam. researchgate.netwikipedia.org In the context of hydroxypentynoates, an auxiliary could be attached to the propiolate starting material. The inherent chirality of the auxiliary would then direct the nucleophilic attack on an aldehyde, leading to a diastereoselective reaction. Subsequent cleavage of the auxiliary would release the enantiomerically enriched hydroxypentynoate.

Catalytic strategies represent a more atom-economical approach. The development of new catalysts and reaction conditions is a continuous effort in organic chemistry. nih.gov For the synthesis of optically active hydroxypentynoates, various catalytic systems have been explored. Asymmetric magnesium catalysis, for instance, has emerged as a powerful tool for creating important chiral scaffolds. rsc.org Dual catalytic systems, where one catalyst generates a reactive intermediate and a second, chiral catalyst controls the stereoselective bond formation, have also been developed for complex transformations. frontiersin.org These advanced strategies often allow for high levels of stereocontrol under mild conditions. nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metals are powerful catalysts for a vast array of organic transformations, including those that functionalize alkynes. Metals like ruthenium, rhodium, and palladium can activate the C-C triple bond of this compound, enabling its participation in various cycloadditions and bond-forming reactions.

The chiral compound, ethyl (S)-4-hydroxypent-2-ynoate, serves as a key reactant in ruthenium-catalyzed Alder-ene type reactions. rsc.org This reaction typically involves the coupling of the alkyne (the "enophile") with an alkene that has an allylic hydrogen (the "ene").

A significant application is seen in the total synthesis of natural products like squafosacin F. rsc.org In this synthesis, a terminal alkene is reacted with ethyl (S)-4-hydroxypent-2-ynoate in the presence of a ruthenium catalyst, such as [CpRu(MeCN)₃]PF₆ (Cp = cyclopentadienyl). rsc.org The reaction proceeds via an initial cyclization to form a ruthenacyclopentene intermediate, which then undergoes β-hydride elimination and reductive elimination. The intramolecular nature of the subsequent lactonization results in the formation of a γ-lactone product. rsc.org Another documented example involves the ruthenium-catalyzed addition of ethyl (S)-4-hydroxypent-2-ynoate to the strained alkene norbornadiene, yielding a specific cycloadduct. thieme-connect.de

Table 2: Examples of Ruthenium-Catalyzed Alder-Ene Reactions of Ethyl (S)-4-hydroxypent-2-ynoate

| Alkene Reactant | Ruthenium Catalyst | Solvent | Product Type | Source |

| Terminal Alkene | [CpRu(MeCN)₃]PF₆ | DMF | γ-Lactone | rsc.org |

| Norbornadiene | Not Specified | Not Specified | Cycloadduct | thieme-connect.de |

Besides ruthenium, other transition metals are effective in mediating the functionalization of the pent-2-ynoate alkyne. These transformations enable the construction of complex molecular architectures.

Rhodium(III)-Catalyzed Annulation: A rhodium(III)-catalyzed reaction between 4-hydroxy-2-pentynoates and 3-aryl-N-sulfonyl ketimines has been reported to produce spirobenzosultam lactones. rsc.org This process involves C-H activation and forms both a C-C and a C-O bond in a single step, showcasing a highly efficient cascade reaction. rsc.org

Palladium-Catalyzed Annulation: Cationic palladium catalysts, when used with chiral phosphine (B1218219) ligands, can facilitate the reaction of alkynoates with o-carbonylated aryl boronic acids to deliver chiral indenols with high enantioselectivity. rsc.org

Copper-Catalyzed Grignard Reaction: In multi-step syntheses, simpler metal-mediated reactions are also crucial. For example, a copper-catalyzed Grignard reaction has been used to introduce an alkyl spacer to an epoxide, generating a terminal alkene which then participates in a subsequent ruthenium-catalyzed Alder-ene reaction with ethyl (S)-4-hydroxypent-2-ynoate. rsc.org

Classical Organic Synthesis Strategies for the Pent-2-ynoate Skeleton

The fundamental carbon framework of this compound can be constructed using classical organic synthesis reactions. kvmwai.edu.inmsu.edu The most direct and traditional approach involves the nucleophilic addition of an organometallic acetylide reagent to an aldehyde. msu.edu

This strategy is broken down into two main steps:

Formation of the Metal Acetylide: The synthesis begins with ethyl propiolate. The terminal alkyne proton is acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., ethylmagnesium bromide), to generate a highly nucleophilic metal acetylide in situ.

Nucleophilic Addition to an Aldehyde: The generated ethyl propiolate anion is then reacted with acetaldehyde. The nucleophilic carbon of the acetylide attacks the electrophilic carbonyl carbon of the acetaldehyde. A subsequent aqueous workup protonates the resulting alkoxide, yielding the target molecule, racemic this compound.

This classical method is a robust and reliable way to form the C-C bond between what will become C3 and C4 of the final product, establishing the core structure of the β-hydroxy-α,β-alkynoate.

Esterification of 4-Hydroxypent-2-ynoic Acid Derivatives

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. The most common method for this purpose is the Fischer-Speier esterification, often referred to as Fischer esterification. libretexts.orgmasterorganicchemistry.com This acid-catalyzed condensation reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

In the context of synthesizing this compound, the precursor 4-hydroxypent-2-ynoic acid is reacted with an excess of ethanol (B145695). The reaction is an equilibrium process; therefore, to drive it towards the formation of the ethyl ester product, Le Châtelier's principle is applied. libretexts.org This is typically achieved by using ethanol as the limiting reagent and also as the solvent, ensuring a large excess is present. Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. Subsequently, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion by a weak base (like water or another molecule of ethanol) regenerates the acid catalyst and yields the final ester product, this compound. youtube.com

Table 1: Typical Reagents and Conditions for Fischer Esterification

| Role | Reagent/Condition | Purpose | Citation |

| Carboxylic Acid | 4-Hydroxypent-2-ynoic acid | The primary substrate containing the acid functionality. | |

| Alcohol | Ethanol (C₂H₅OH) | Acts as both the nucleophile and often the solvent to drive the equilibrium. | masterorganicchemistry.com |

| Acid Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Protonates the carbonyl group, activating it for nucleophilic attack. | masterorganicchemistry.com |

| Temperature | Heating (Reflux) | Increases the reaction rate to achieve equilibrium faster. | libretexts.org |

| Product | This compound | The desired γ-hydroxy-α,β-acetylenic ester. | |

| Byproduct | Water (H₂O) | Formed during the condensation reaction. | masterorganicchemistry.com |

Introduction of the Alkyne Moiety and Hydroxyl Group via Established Procedures

The core structure of this compound can be assembled using several reliable synthetic strategies that introduce the key functional groups. These methods often rely on the unique reactivity of alkynes and carbonyl compounds.

Nucleophilic Addition of Acetylides to Aldehydes

A highly effective and direct method for forming the carbon skeleton of γ-hydroxy alkynoates is the nucleophilic addition of a metal acetylide to an aldehyde. nih.govlibretexts.org This reaction forms a new carbon-carbon bond and simultaneously generates the hydroxyl group at the required position. libretexts.org

A common approach involves the reaction of the lithium acetylide of ethyl propiolate with acetaldehyde. acs.org First, ethyl propiolate is deprotonated at the terminal alkyne position using a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). This generates a highly nucleophilic lithium acetylide. This acetylide is then reacted in situ with acetaldehyde. The nucleophilic carbon of the acetylide attacks the electrophilic carbonyl carbon of the acetaldehyde. A subsequent aqueous or mild acidic workup protonates the resulting alkoxide to yield the target propargyl alcohol, this compound. libretexts.org

Enantioselective variations of this reaction have been developed using chiral catalysts to produce specific stereoisomers of the product, which is crucial for the synthesis of chiral natural products. rsc.orgmdpi.com For example, zinc(II) triflate in the presence of chiral amino alcohol ligands can catalyze the asymmetric addition of terminal alkynes to aldehydes with high enantioselectivity. nih.govmdpi.com

Table 2: Synthetic Route via Acetylide Addition

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Purpose | Citation |

| 1 | Ethyl propiolate | 1. n-Butyllithium (n-BuLi) 2. THF, -78 °C | Lithium acetylide of ethyl propiolate | Formation of the nucleophilic acetylide anion. | acs.orgmasterorganicchemistry.com |

| 2 | Acetaldehyde | Addition to the reaction mixture at -78 °C | Lithium alkoxide intermediate | Nucleophilic attack on the aldehyde carbonyl to form the C-C bond and the alkoxide. | nih.govlibretexts.org |

| 3 | Aqueous Workup | e.g., Saturated NH₄Cl solution | This compound | Protonation of the alkoxide to yield the final secondary alcohol. | libretexts.org |

Alkyne Formation via Elimination Reactions

Another fundamental method for synthesizing alkynes is through double dehydrohalogenation of either a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide. chemistrytalk.orgjove.comlibretexts.org This E2 elimination reaction requires two equivalents of a very strong base. youtube.com Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a commonly used reagent system for this transformation due to its strength and effectiveness in preventing unwanted rearrangement of the alkyne product. libretexts.org

To synthesize this compound using this method, a suitable precursor like ethyl 2,3-dihalopentanoate would be required. The strong base would abstract a proton in the first E2 step to form a vinylic halide intermediate. libretexts.org A second, more challenging E2 elimination would then generate the carbon-carbon triple bond to afford the alkyne. youtube.com While this is a classic alkyne synthesis, its application to this specific target is less direct than acetylide addition because of the potential difficulty in selectively preparing the required dihaloester precursor.

Alkyne Synthesis via Homologation of Aldehydes

Established one-carbon homologation reactions provide another pathway to alkynes from aldehydes.

Corey-Fuchs Reaction : This two-step procedure transforms an aldehyde into a terminal alkyne with an additional carbon atom. wikipedia.orgjk-sci.com The aldehyde is first reacted with a reagent generated from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to form a 1,1-dibromoalkene. su.edu.pk This intermediate is then treated with a strong base like n-butyllithium, which induces a metal-halogen exchange followed by elimination to generate the terminal alkyne. alfa-chemistry.com

Seyferth-Gilbert Homologation : This reaction converts an aldehyde or ketone directly into an alkyne with one additional carbon. wikipedia.orgchemeurope.com It employs a reagent known as dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). wordpress.com A modification by Ohira and Bestmann uses a more stable precursor reagent and milder basic conditions (e.g., K₂CO₃ in methanol), making it compatible with a wider range of functional groups. wikipedia.orgchem-station.com

These homologation methods could be envisioned to construct the alkyne portion of the target molecule starting from an appropriate aldehyde precursor containing the necessary ester and future hydroxyl-bearing carbon.

Reactions at the Alkyne Moiety

The electron-deficient triple bond in this compound is susceptible to various addition and cyclization reactions.

Catalytic Hydrogenation and Reduction Pathways

The alkyne functionality of this compound can be selectively or fully reduced under various catalytic hydrogenation conditions. The choice of catalyst and reaction conditions determines the final product, which can be the corresponding (Z)-alkene, (E)-alkene, or the fully saturated alkane.

For instance, catalytic hydrogenation using a rhodium-on-alumina (Rh/Al₂O₃) catalyst can be employed for the reduction of the triple bond. rsc.org Other common catalysts for the hydrogenation of alkynes include palladium on carbon (Pd/C) and nickel-based catalysts. google.com The reduction can proceed sequentially, first to the alkene and then to the fully saturated ester. researchgate.net In some cases, achieving stereoselectivity to form the cis-alkene can be challenging, as noted in attempted hydrogenations of similar structures like (-)-menthyl 4-hydroxypent-2-ynoate. caltech.edu

Beyond catalytic hydrogenation, other methods can reduce the triple bond. For example, reduction of a double bond in a related synthetic intermediate has been achieved using p-toluenesulfonylhydrazide, suggesting a potential pathway for the selective reduction of the alkyne in this compound to an alkene. rsc.org

Table 1: Selected Catalytic Hydrogenation Methods for Ynones

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Rh/Al₂O₃, H₂ | Ynone | Alkane | rsc.org |

| Pd/C, H₂ | Fluorinated Ynone | Saturated Ester | |

| [RuCl{(S)-SunPhos}]₂/μ-Cl₃ | α-Keto-β,γ-enoate | α-Hydroxy-γ,δ-alkanoate | researchgate.net |

| Nickel octoate / Triethylaluminum | Unsaturated Compounds | Saturated Compounds | google.com |

Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2]) with Conjugated Ynones

Conjugated ynones, such as this compound, are versatile substrates in cycloaddition reactions, providing access to a variety of carbocyclic and heterocyclic systems. uib.nonih.gov These reactions leverage the electrophilic nature of the alkyne to react with various dienes, dipoles, and alkenes.

[2+2] Cycloadditions: Ethyl (4S)-4-hydroxypent-2-ynoate has been shown to undergo ruthenium-catalyzed [2+2] cycloaddition with 2,3-dibromonorbornadiene. thieme-connect.de This reaction occurs at the more electron-rich double bond of the norbornadiene, yielding a tricyclic product. thieme-connect.de Photochemical [2+2] cycloadditions are also a known reaction pathway for related quinone systems. thieme-connect.de

[3+2] Cycloadditions: 1,3-Dipolar cycloadditions are a common transformation for ynones, reacting with dipoles like azides, nitrones, and nitrile oxides to form five-membered heterocycles. uib.nonih.gov For example, related propargylic alcohols can be converted into intermediates for [3+2] cycloadditions, leading to the synthesis of substituted pyrrolidines and pyrroles. researchgate.net Sydnones have also been used as 1,3-dipoles in reactions with ynone derivatives to form pyrazoles. whiterose.ac.uk

[4+2] Cycloadditions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in synthesis. caltech.edu Ynones can act as dienophiles, reacting with dienes to form six-membered rings. uib.nonih.gov Intramolecular [4+2] cycloadditions of conjugated ynones are particularly useful, leading to the formation of complex polycyclic systems such as dihydroisobenzofurans. mit.edumit.edu

Table 2: Cycloaddition Reactions of Conjugated Ynones

| Reaction Type | Reactant Partner | Product Type | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Alkene (e.g., Norbornadiene) | Tricyclic cyclobutane (B1203170) derivative | thieme-connect.de |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Sydnone) | Five-membered heterocycle (e.g., Triazole, Pyrazole) | uib.nonih.govwhiterose.ac.uk |

| [4+2] Cycloaddition | Diene | Six-membered carbocycle/heterocycle | uib.nonih.govmit.edu |

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination)

Hydrofunctionalization reactions involve the addition of H-X across the triple bond. For ynones, these additions are often catalyzed by transition metals and can be highly regioselective.

Hydration: The hydration of the alkyne in ynone systems can be catalyzed by gold(I) complexes. For instance, the π-acidic character of Au(I) activates the triple bond towards nucleophilic attack by water. This has been used in the intramolecular hydration of 5-oxoalk-4-ynoates, which possess a similar functional array to this compound, to yield 4-hydroxy-2-pyrones. uib.no

Hydroamination: The addition of amines across the alkyne bond (hydroamination) is another important transformation. The conjugate addition of primary and secondary amines to ynones is generally stereoselective. uib.no This reaction provides access to β-enaminones, which are valuable synthetic intermediates. uib.no

Transformations Involving the Hydroxyl Group

The secondary alcohol at the C4 position is a key functional handle for further molecular elaboration through oxidation or substitution.

Oxidation Reactions to Carbonyls

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, ethyl 4-oxopent-2-ynoate. This transformation is a common strategy in organic synthesis and can be achieved using a variety of oxidizing agents. uib.no

Commonly used oxidants for the conversion of propargylic alcohols to ynones include manganese dioxide (MnO₂), chromium-based reagents (e.g., CrO₃), and conditions for Swern oxidation. uib.no The choice of oxidant can be crucial to avoid side reactions or degradation of the sensitive ynone product. For example, MnO₂ is often favored for its mildness. In one study, the reaction of a similar ynone with MnO₂ led to an unexpected tautomerization product, highlighting the nuanced reactivity of these systems. researchgate.net Biocatalytic methods, using whole cells of microorganisms like Candida parapsilosis, can also achieve preferential oxidation of a propargylic hydroxyl group. researchgate.net

Table 3: Reagents for Oxidation of Propargylic Alcohols

| Oxidizing Agent/System | Typical Conditions | Product | Reference |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Inert solvent (e.g., CH₂Cl₂) | Ynone | uib.noresearchgate.net |

| Chromium Trioxide (CrO₃) | Acidic medium | Ynone | uib.no |

| Swern Oxidation (DMSO, oxalyl chloride, base) | Low temperature | Ynone | uib.no |

| Candida parapsilosis (whole cells) | Aqueous buffer, 30°C | Ynone (from deracemization) | researchgate.net |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group at the C4 position is a poor leaving group. Therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. Alternatively, the alcohol can be protected, and the resulting derivative can undergo further reactions.

A common strategy involves the protection of the hydroxyl group, for example, as a benzyl (B1604629) ether or a silyl (B83357) ether. amazonaws.com This is achieved by reacting the alcohol with a suitable electrophile (e.g., benzyl bromide or a silyl chloride) in the presence of a base. amazonaws.comrsc.org Once protected, other transformations can be carried out on the molecule. The protecting group can be removed later to regenerate the alcohol.

For direct substitution, the alcohol is typically activated. For example, reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270) would form the corresponding tosylate or mesylate. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, allowing for the introduction of various functional groups at the C4 position.

Protective Group Strategies and Deprotection Chemistries

The presence of a free hydroxyl group in this compound can interfere with reactions targeting the alkyne or ester functionalities. Therefore, the protection of this alcohol is a common and crucial step in multi-step synthetic sequences. The choice of the protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its removal.

Silyl ethers are a frequently employed class of protecting groups for alcohols in similar substrates due to their relative ease of installation and selective removal. For instance, in a structurally related compound, ethyl 2-hydroxypent-4-enoate, the hydroxyl group has been successfully protected using tert-butyldiphenylsilyl (TBDPS) chloride. Another common silyl protecting group, tert-butyldimethylsilyl (TBS), has been used to protect hydroxyl groups in similar molecules, often installed using TBS-Cl and an amine base like triethylamine (B128534) or imidazole. rsc.org Ether-based protecting groups, such as the methoxymethyl (MOM) group, have also been utilized in syntheses involving complex structures derived from related hydroxy esters. rsc.org

Deprotection strategies are tailored to the specific protecting group used. Silyl ethers are most commonly cleaved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF). researchgate.net Acidic conditions can also be employed. For example, the removal of a TBS group has been accomplished using 6N hydrochloric acid. rsc.org The cleavage of a MOM ether is typically achieved under acidic conditions. rsc.org

Below is a table summarizing common protective group strategies applicable to this compound based on transformations of analogous compounds.

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Reference |

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Et3N, DMAP, CH2Cl2 | TBAF, THF | rsc.orgresearchgate.net |

| Methoxymethyl (MOM) | Not specified | Acidic conditions | rsc.org |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl, DMAP, Imidazole, DMF | Not specified in snippet |

Reactivity of the Ester Functionality

The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-hydroxypent-2-ynoic acid. This transformation can be catalyzed by either acid or base. Acid-catalyzed hydrolysis typically involves heating the ester in an aqueous acidic solution, such as with hydrochloric acid. rsc.org Base-mediated hydrolysis, or saponification, is usually carried out by treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, followed by an acidic workup to protonate the resulting carboxylate salt. The hydrolysis of the ethyl ester of the related compound ethyl 2-hydroxypent-4-ynoate to its corresponding α-hydroxy carboxylic acid has been documented as a key step in synthetic pathways. escholarship.org

Transesterification, the conversion of one ester into another, can be achieved by reacting this compound with a different alcohol under acidic or basic catalysis. This reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol that is formed. While not extensively documented for this specific molecule, partial trans-esterification has been observed in related systems under certain conditions. psu.edu

Amidation, the conversion of the ester to an amide, is another important transformation. This is generally accomplished by reacting the ester with a primary or secondary amine. The reaction may require elevated temperatures or the use of catalysts. A more common approach involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then activated (e.g., as an acid chloride or with a peptide coupling agent) before being reacted with the desired amine. This two-step approach was employed in the synthesis of 4-hydroxypent-2-ynoic acid diphenylamide, a derivative of the target molecule's core acid structure. researchgate.net

Cascade and Tandem Reaction Sequences

The unique arrangement of multiple functional groups in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

A notable example of a domino process involving this compound is its participation in ruthenium-catalyzed Alder-ene reactions. rsc.org In the total synthesis of squafosacin F, ethyl (S)-4-hydroxypent-2-ynoate was reacted with a terminal alkene in the presence of a ruthenium catalyst, CpRu(MeCN)₃PF₆. rsc.orgresearchgate.net This process is believed to proceed through an initial Alder-ene reaction involving the alkyne moiety, followed by an intramolecular cyclization. The hydroxyl group attacks an in-situ generated intermediate, leading to the formation of a stable γ-lactone. This tandem sequence efficiently constructs a complex tetrahydrofuran-γ-lactone core structure in a single synthetic step. rsc.orgresearchgate.net

The reaction sequence is summarized in the table below:

| Reaction Type | Reagents and Conditions | Product | Reference |

| Ruthenium-catalyzed Tandem Alder-ene/Lactonization | Terminal alkene, CpRu(MeCN)₃PF₆, DMF, r.t. | Tetrahydrofuran-γ-lactone | rsc.orgresearchgate.net |

This type of transformation highlights the synthetic utility of this compound as a versatile platform for the rapid assembly of complex molecular architectures.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, chemists can deduce the molecular skeleton and the connectivity of atoms.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Pattern Interpretation

A Proton (¹H) NMR spectrum for Ethyl 4-hydroxypent-2-ynoate would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Key features would include a triplet and a quartet for the ethyl ester group, a doublet for the methyl group adjacent to the hydroxyl-bearing carbon, and a quartet for the proton on that same carbon. The hydroxyl proton itself would likely appear as a broad singlet. The precise chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are defining characteristics that remain undocumented.

Carbon-13 (¹³C) NMR Chemical Shift Analysis and DEPT Experiments

Similarly, a Carbon-13 (¹³C) NMR spectrum provides a count of the unique carbon atoms. For this compound, seven distinct carbon signals would be anticipated, including signals for the carbonyl carbon of the ester, two acetylenic carbons, and the carbons of the ethyl and hydroxypentyl portions of the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, would be crucial for unambiguous assignment of these signals. This experimental data is not currently available.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are essential for confirming the connections between atoms.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for example, between the protons of the ethyl group and between the CH and CH₃ protons of the hydroxypentyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Without experimental data, these detailed connectivity maps for this compound cannot be constructed.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₁₀O₃), the expected exact mass would be calculated and compared against an experimental value. This confirmatory analysis has not been reported in the searched literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and for identifying it within a mixture. The retention time from the GC and the mass spectrum from the MS would serve as a unique identifier. However, no public GC-MS data or standard fragmentation patterns for this specific compound are available.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides distinct peaks that correspond to its key structural features: the hydroxyl group (-OH), the carbon-carbon triple bond (alkyne, -C≡C-), and the ester group (-COOR).

The spectrum is typically analyzed for characteristic absorption bands, measured in wavenumbers (cm⁻¹). The hydroxyl group (-OH) is readily identified by a strong, broad absorption band in the region of 3600-3200 cm⁻¹. masterorganicchemistry.com The broadening of this peak is a result of intermolecular hydrogen bonding. The carbon-carbon triple bond of the alkyne functional group gives rise to a sharp, and typically weak to medium, absorption peak in the range of 2260-2100 cm⁻¹. youtube.com The presence of the ester functional group is confirmed by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch, which for esters typically appears between 1750-1730 cm⁻¹. masterorganicchemistry.com Additionally, the C-O single bond stretch of the ester is observed in the 1300-1000 cm⁻¹ region. Finally, the sp³ C-H stretching vibrations from the ethyl and pentynyl parts of the molecule are expected to appear just below 3000 cm⁻¹. youtube.com

The collective presence of these specific absorption bands in an IR spectrum provides strong evidence for the structure of this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Peak Characteristics |

| Hydroxyl | O-H stretch | 3600 - 3200 | Strong, Broad |

| Alkyne | C≡C stretch | 2260 - 2100 | Sharp, Weak to Medium |

| Ester | C=O stretch | 1750 - 1730 | Strong, Sharp |

| Ester | C-O stretch | 1300 - 1000 | Medium |

| Alkyl | C-H stretch | 3000 - 2850 | Medium to Strong |

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining chemical purity, while specialized chiral HPLC is employed for the separation of enantiomers. Concurrently, Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions in real-time.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized compounds. In a typical HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a stationary phase (e.g., silica-based C18 for reversed-phase HPLC). A mobile phase is pumped through the column, and the separation of the target compound from any impurities is achieved based on differential partitioning between the mobile and stationary phases. nih.gov The purity is assessed by detecting the eluted components, typically with a UV detector, and quantifying the area of the peak corresponding to this compound relative to the total area of all peaks.

Due to the chiral center at the carbon atom bearing the hydroxyl group (C4), this compound exists as a pair of enantiomers. Chiral HPLC is the most widely used method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.usphenomenex.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. phenomenex.comcsfarmacie.cz Polysaccharide-based CSPs are among the most common and versatile for separating a wide range of chiral compounds, including alcohols and esters. nih.govphenomenex.com

To determine the enantiomeric excess, the chiral mixture is injected into the chiral HPLC system. The separated enantiomers are detected, and the peak area for each is integrated. The enantiomeric excess is then calculated using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. heraldopenaccess.us This quantitative analysis is crucial in asymmetric synthesis, where the goal is to produce a significant excess of one enantiomer over the other. nih.gov

Table 2: Hypothetical Chiral HPLC Data for an Enantioenriched Sample of this compound

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-Ethyl 4-hydroxypent-2-ynoate | 8.5 | 95000 |

| (S)-Ethyl 4-hydroxypent-2-ynoate | 10.2 | 5000 |

In this hypothetical example, the enantiomeric excess would be calculated as [(95000 - 5000) / (95000 + 5000)] x 100 = 90% ee.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction, such as the synthesis of this compound. umich.edulibretexts.org The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a solid support (like glass or aluminum) coated with an adsorbent material, most commonly silica (B1680970) gel. umich.edu

To monitor a reaction, three lanes are typically spotted on the TLC plate: one for the starting material (reactant), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. libretexts.org The plate is then placed in a sealed chamber containing a suitable solvent system (eluent), such as a mixture of hexanes and ethyl acetate. The eluent moves up the plate by capillary action, and the components of the spotted mixtures separate based on their polarity. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf).

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualization of the spots can be achieved using several methods. If the compounds are UV-active, they can be seen under a UV lamp. umich.edu Alternatively, the plate can be dipped into a staining solution, such as potassium permanganate (B83412) (which reacts with the alkyne and alcohol) or p-anisaldehyde (which reacts with the hydroxyl group), followed by gentle heating to reveal the spots. libretexts.org

Table 3: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Compound | Rf Value (3:1 Hexanes:Ethyl Acetate) | Visualization Method |

| Starting Material (e.g., Propargyl alcohol) | 0.55 | UV, Potassium Permanganate Stain |

| Product (this compound) | 0.40 | UV, Potassium Permanganate Stain, p-Anisaldehyde Stain |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 4-hydroxypent-2-ynoate, methods like Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to determine its electronic structure. These studies would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be a key focus. The energy and shape of these orbitals are crucial indicators of the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap provides an approximation of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the calculation of molecular electrostatic potential (MEP) maps would visualize the charge distribution on the molecular surface. These maps are invaluable for predicting how this compound might interact with other molecules, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is critical for understanding its behavior in chemical reactions.

Molecular Modeling for Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound, including its various possible conformations, significantly influences its physical and chemical properties. Molecular modeling techniques, such as molecular mechanics and semi-empirical methods, would be utilized to perform a systematic conformational search. This process identifies the different spatial arrangements of the atoms (conformers) and their relative energies.

The results of such an analysis would be presented as a potential energy surface, illustrating the energy of the molecule as a function of its geometry. The most stable conformers, corresponding to the minima on this surface, would be identified. The energy barriers between different conformers would also be calculated, providing insight into the flexibility of the molecule.

For a chiral molecule like this compound, computational methods are also essential for predicting its stereochemical properties. By calculating the energies of different stereoisomers, it is possible to predict which form is more stable. These predictions are vital in the context of stereoselective synthesis and in understanding the molecule's interaction with other chiral molecules.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for its balance of accuracy and computational cost. DFT calculations would be instrumental in elucidating the mechanisms of reactions involving this compound.

By modeling the reactants, transition states, and products, DFT can be used to map out the entire energy profile of a chemical reaction. The transition state, which is the highest energy point along the reaction coordinate, is of particular interest. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For example, the reaction of this compound with a nucleophile could be studied. DFT calculations would identify the structure of the transition state and the activation energy for the nucleophilic attack. This would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level. The influence of different solvents on the reaction pathway could also be investigated using implicit or explicit solvent models in the DFT calculations.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure. For this compound, DFT and other quantum chemical methods would be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule can be computed. These predicted chemical shifts are highly valuable for interpreting experimental NMR spectra and for assigning the signals to specific atoms in the molecule.

In addition to IR and NMR spectra, the electronic transitions of this compound could be calculated using Time-Dependent DFT (TD-DFT). This would predict the wavelengths of maximum absorption (λmax) in its ultraviolet-visible (UV-Vis) spectrum, providing insights into the molecule's electronic structure and chromophores.

Table of Predicted Spectroscopic Data (Hypothetical)

| Parameter | Predicted Value |

| ¹H NMR | |

| Chemical Shift (ppm) - OH | Value |

| Chemical Shift (ppm) - CH | Value |

| Chemical Shift (ppm) - CH₃ (next to OH) | Value |

| Chemical Shift (ppm) - OCH₂CH₃ | Value |

| Chemical Shift (ppm) - OCH₂CH₃ | Value |

| ¹³C NMR | |

| Chemical Shift (ppm) - C=O | Value |

| Chemical Shift (ppm) - C≡C | Value |

| Chemical Shift (ppm) - C≡C | Value |

| Chemical Shift (ppm) - C-OH | Value |

| Chemical Shift (ppm) - CH₃ (next to OH) | Value |

| Chemical Shift (ppm) - OCH₂ | Value |

| Chemical Shift (ppm) - CH₃ (ester) | Value |

| IR Spectroscopy | |

| Vibrational Frequency (cm⁻¹) - O-H stretch | Value |

| Vibrational Frequency (cm⁻¹) - C≡C stretch | Value |

| Vibrational Frequency (cm⁻¹) - C=O stretch | Value |

| UV-Vis Spectroscopy | |

| λmax (nm) | Value |

Note: The table above is a template for the types of data that would be generated from computational studies. Specific values are not provided as they are not available in the current body of scientific literature.

Applications of Ethyl 4 Hydroxypent 2 Ynoate in Complex Molecule Synthesis

Role as a Chiral Building Block in Natural Product Total Synthesis

The enantiopure nature of ethyl 4-hydroxypent-2-ynoate makes it an invaluable starting material for the total synthesis of complex natural products, where precise control of stereochemistry is paramount. Its utility has been particularly demonstrated in the synthesis of acetogenins, a class of polyketide natural products known for their potent biological activities.

One notable example is the total synthesis of Squafosacin F, a mono-tetrahydrofuran acetogenin. In a key step of this synthesis, ethyl (S)-4-hydroxypent-2-ynoate was utilized in a ruthenium-catalyzed Alder-ene reaction. This reaction facilitated the construction of the crucial γ-lactone moiety of the target molecule, demonstrating the compound's effectiveness in forming complex heterocyclic rings with high stereocontrol.

The application of chiral alkynoates as precursors to the butenolide ring is a common strategy in the synthesis of various acetogenins. beilstein-journals.orgnih.govmdpi.com The stereocenter in this compound directs the stereochemical outcome of subsequent transformations, enabling the synthesis of the desired diastereomer of the natural product.

Construction of Diverse Organic Scaffolds

The reactivity of the alkyne and the hydroxyl group in this compound allows for its elaboration into a variety of important organic scaffolds. These scaffolds serve as the core structures for numerous biologically active molecules.

One of the most significant applications of this building block is in the synthesis of substituted butenolides (furanones). The intramolecular cyclization of derivatives of this compound is a common and efficient method for constructing this five-membered lactone ring system. Butenolides are prevalent motifs in a vast number of natural products and exhibit a wide range of biological activities.

Furthermore, the propargyl alcohol functionality can be readily converted into other useful structural motifs. For instance, stereoselective reduction of the alkyne can lead to the formation of chiral allylic alcohols, which are versatile intermediates for the synthesis of various carbocyclic and heterocyclic systems. The hydroxyl group can also be used to direct the stereochemical outcome of reactions on the alkyne, such as epoxidation or dihydroxylation, leading to highly functionalized and stereochemically rich acyclic precursors for further cyclization reactions.

| Scaffold Type | Synthetic Strategy | Relevance |

| Butenolides | Intramolecular cyclization | Core of many natural products |

| Tetrahydrofurans | Cycloetherification of derived diols | Found in acetogenins and other bioactive molecules |

| Chiral Allylic Alcohols | Stereoselective reduction of the alkyne | Versatile synthetic intermediates |

| Functionalized Acyclic Precursors | Oxidation of the alkyne | Building blocks for complex molecules |

Preparation of Pharmaceutical Intermediates and Research Compounds

The ability to introduce chirality and functionality in a controlled manner makes this compound a valuable tool for the synthesis of pharmaceutical intermediates. Many active pharmaceutical ingredients (APIs) are chiral molecules, and their biological activity is often dependent on a single enantiomer. The use of enantiopure starting materials like this compound can significantly streamline the synthesis of such drugs, avoiding costly and often difficult chiral separations at later stages.

While specific examples of its direct use in the synthesis of currently marketed drugs are not extensively documented in publicly available literature, its potential is evident from its role in synthesizing complex molecular fragments that are relevant to medicinal chemistry. For example, the synthesis of unique lactone structures can provide novel scaffolds for the development of new therapeutic agents. The compound serves as a valuable starting point for the generation of libraries of chiral compounds for high-throughput screening in drug discovery programs.

Synthesis of Bioactive Analogues and Derivatives

This compound is also instrumental in the synthesis of bioactive analogues and derivatives of natural products. By modifying the structure of a known bioactive natural product, chemists can explore structure-activity relationships (SAR) and potentially develop new compounds with improved efficacy, selectivity, or pharmacokinetic properties.

For instance, by using this compound as a starting material, researchers can synthesize analogues of acetogenins with variations in the side chain or the stereochemistry of the hydroxyl groups. These analogues are then tested for their biological activity, providing valuable insights into the structural features required for their therapeutic effects. mdpi.com The synthesis of various lactones, which are known to possess a wide range of biological activities including antimicrobial and cytotoxic properties, represents another avenue for creating bioactive derivatives from this versatile building block. researchgate.netmdpi.com

| Bioactive Analogue Class | Rationale for Synthesis | Potential Therapeutic Area |

| Acetogenin Analogues | Structure-Activity Relationship (SAR) studies | Anticancer, Antiviral |

| Novel Butenolide Derivatives | Exploration of new chemical space | Antimicrobial, Anti-inflammatory |

| Chiral Lactone Libraries | High-throughput screening | Various therapeutic targets |

Exploration of Biological and Biochemical Interactions

Investigations into Enzymatic Transformations and Metabolic Pathways

Currently, there is a lack of specific research data in publicly accessible scientific literature detailing the enzymatic transformations and metabolic pathways of Ethyl 4-hydroxypent-2-ynoate. While general principles of ester and alkyne metabolism by various enzyme families, such as esterases and cytochrome P450s, are well-established for other compounds, dedicated studies on this particular molecule have not been reported. Therefore, its metabolic fate, including potential hydrolysis of the ethyl ester, oxidation, or other biotransformations within a biological system, remains an area for future investigation.

Studies on Interaction with Biological Macromolecules and Active Sites

Detailed studies concerning the direct interaction of this compound with specific biological macromolecules, such as proteins and nucleic acids, are not available in the current body of scientific literature. Consequently, information regarding its binding affinities, modes of interaction, and potential effects on the structure and function of these macromolecules is yet to be determined. Research into how this compound might interact with the active sites of enzymes or the binding pockets of receptors has not been documented.

Research into Structure-Activity Relationships (SAR) for Derived Compounds

The exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity of a lead compound. However, for this compound, there is no available research that systematically modifies its chemical structure to investigate the resulting impact on any specific biological activity. Such studies would typically involve the synthesis and evaluation of a series of derivatives to identify key structural motifs responsible for a particular biological effect. The absence of this research indicates that the potential of this chemical scaffold has not yet been systematically explored for therapeutic or other applications.

In Vitro Biological Activity Screening in Research Models (e.g., anticancer, anti-inflammatory, antimicrobial research)

Despite the importance of in vitro screening to identify potential therapeutic agents, there is no published research detailing the evaluation of this compound in common biological activity assays. Specifically, its potential as an anticancer, anti-inflammatory, or antimicrobial agent has not been reported in the scientific literature. Standard in vitro models, which are routinely used to assess these activities for novel compounds, have not been applied to this compound according to available data.

Table 1: Summary of In Vitro Biological Activity Screening for this compound

| Activity Investigated | Research Models Used | Findings |

| Anticancer | Not Reported | No Data Available |

| Anti-inflammatory | Not Reported | No Data Available |

| Antimicrobial | Not Reported | No Data Available |

Future Research Directions and Emerging Areas

Development of Green Chemistry Approaches for Synthesis

The future synthesis of Ethyl 4-hydroxypent-2-ynoate is anticipated to align with the principles of green chemistry, aiming to reduce environmental impact and enhance process safety. Research in this area will likely focus on several key strategies. One promising avenue is the adoption of solvent-free reaction conditions, such as mechanochemistry or grinding techniques, which have proven effective for synthesizing compounds like chalcones and other esters. These methods minimize the use of hazardous organic solvents, thereby reducing waste generation and energy consumption.

Another critical direction is the use of bio-based starting materials. Exploring pathways from renewable feedstocks to precursors of this compound would significantly improve the sustainability of its production. Furthermore, the use of safer, reusable media, such as natural deep eutectic solvents (NADES), could replace traditional volatile organic solvents, offering a benign reaction environment and easier product recovery. The overarching goal is to develop synthetic protocols that are not only efficient but also inherently safer and more sustainable throughout the entire lifecycle.

Exploration of Novel Catalytic Systems for Transformations

The dual functionality of this compound makes it an ideal substrate for exploring novel catalytic transformations. Future research will likely concentrate on developing sophisticated catalytic systems that can selectively functionalize either the alkyne or the hydroxyl group.

For the alkyne moiety, gold- and iron-based catalysts are emerging as powerful tools for hydrofunctionalization and C-H functionalization reactions, respectively. thieme.demdpi.com These catalysts could enable the addition of a wide range of nucleophiles across the triple bond or the formation of new carbon-carbon bonds at the propargylic position, leading to diverse molecular architectures. thieme.de The development of dual-catalytic systems, perhaps combining a transition metal with an organocatalyst, could unlock novel reaction pathways and provide access to complex derivatives with high levels of control. researchgate.net

For the hydroxyl group, research into catalysts for stereospecific substitutions or derivatizations will be crucial. The development of catalysts that can facilitate racemization is also important, particularly for use in dynamic kinetic resolution processes to convert the entire racemic mixture into a single desired enantiomer.

| Catalytic Approach | Target Functionality | Potential Transformation | Catalyst Example |

| Gold Catalysis | Alkyne | Hydroalkoxylation, Hydroamination | Au(I) complexes |

| Iron Catalysis | Alkyne (α-C-H) | Hydroxyalkylation | [Cp*Fe(CO)₂]⁺ complexes thieme.de |

| Copper Catalysis | Alkyne | Coupling with diazo compounds organic-chemistry.org | Copper(I) iodide (CuI) organic-chemistry.org |

| Ruthenium Catalysis | Hydroxyl Group | Racemization for DKR | Ruthenium cyclopentadienyl (B1206354) complexes acs.org |

| Dual Catalysis | Alkyne | Regioselective Hydrocyanation researchgate.net | Transition-metal-free base/phosphine (B1218219) system researchgate.net |

Application in Chemoenzymatic Synthesis

Chemoenzymatic methods represent a powerful strategy for producing enantiomerically pure compounds, and this compound is an excellent candidate for such approaches. The chiral center at the C4 position makes it a target for enzymatic kinetic resolution. Lipases, such as those from Candida antarctica or Pseudomonas fluorescens, are particularly effective for the enantioselective acylation of secondary alcohols, including propargyl alcohols. nih.govacs.org

A key future direction is the application of Dynamic Kinetic Resolution (DKR). researchgate.net This process combines the enzymatic resolution step with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. acs.org This would involve pairing a lipase (B570770) with a compatible metal racemization catalyst, such as a ruthenium or vanadium complex. acs.org The development of a robust DKR process for this compound would be a significant advancement, providing efficient access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. nih.govnih.gov

| Enzyme/Catalyst System | Method | Substrate | Outcome |

| Pseudomonas fluorescens lipase | Kinetic Resolution | Racemic this compound | Enantioselective acylation to yield one enantiomer as an ester and the other as the unreacted alcohol. nih.gov |

| Lipase + Ruthenium complex | Dynamic Kinetic Resolution | Racemic this compound | Conversion of the entire racemic mixture to a single enantiomer of the acylated product. acs.org |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Ethyl 4-oxopent-2-ynoate (precursor) | Direct synthesis of one enantiomer of this compound. acs.org |

Integration with High-Throughput Screening in Chemical Biology

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large compound libraries for biological activity. h1.conih.gov this compound is a valuable starting point for generating such libraries due to its potential for diversification.

Future work will involve using this compound as a core scaffold. The alkyne functionality is particularly advantageous as it serves as a "handle" for click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition. nih.gov This allows for the efficient and modular assembly of a wide array of derivatives by attaching various azide-containing fragments. These libraries can then be screened against diverse biological targets, such as enzymes or receptors, to identify novel inhibitors or modulators. openalex.org

Furthermore, the alkyne group itself can be incorporated into activity-based protein profiling (ABPP) probes. drugdiscoveryopinion.com These probes can be used in competitive screening formats to identify inhibitors of enzymes that may be poorly characterized. drugdiscoveryopinion.com Therefore, derivatives of this compound could be designed as covalent probes to explore enzyme function directly in complex biological systems.

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry and machine learning are poised to accelerate the discovery of novel molecules with tailored properties. For this compound, in silico methods will be instrumental in guiding the synthesis of new derivatives with enhanced biological activity or material properties.

Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectral characteristics of designed derivatives. researchgate.netwikimedia.org This can help in pre-screening candidates for applications such as nonlinear optics or as specific chemical probes.

Moreover, machine learning models, including convolutional neural networks (CNNs), can be trained on existing chemical and biological data to predict the bioactivity of novel compounds. researchgate.netresearchgate.net By generating molecular descriptors for virtual libraries of this compound derivatives, these models can prioritize the synthesis of compounds with the highest probability of being active against a specific biological target, such as a cancer-related protein. researchgate.netnih.gov This predictive power significantly reduces the time and resources required for experimental screening and optimizes the discovery pipeline.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Materials Science, Probe Design | Electronic structure, reactivity, nonlinear optical (NLO) properties, spectral data. researchgate.net |

| Molecular Docking | Drug Discovery | Binding affinity and mode of interaction with a target protein. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry, Toxicology | Correlation of chemical structure with biological activity or toxicity. researchgate.net |

| Machine Learning (e.g., CNNs) | Drug Discovery, Bioactivity Screening | Prediction of biological activity against specific targets (e.g., active vs. inactive). researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.